molecular formula C14H9ClO3 B2995405 4-Formylphenyl 4-chlorobenzoate CAS No. 108577-34-0

4-Formylphenyl 4-chlorobenzoate

Cat. No.: B2995405
CAS No.: 108577-34-0
M. Wt: 260.67
InChI Key: KQSDBATZVOQQQY-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 4-chlorobenzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It is known that similar compounds can be metabolized via the formation of 4-hydroxybenzoate (4-hba) by dechlorination or via 4-chlorocatechol (4-cc) by benzoate dioxygenation .

Pharmacokinetics

The compound’s molecular weight of 26067 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in proteomics research , it may influence protein expression or function, leading to changes at the cellular level.

Action Environment

The action, efficacy, and stability of 4-Formylphenyl 4-chlorobenzoate can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by temperature, pH, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylphenyl 4-chlorobenzoate can be synthesized through the esterification of 4-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and requires 24 hours to complete. The yield of this reaction is reported to be around 93% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: 4-Formylphenyl 4-carboxybenzoate.

    Reduction: 4-Hydroxymethylphenyl 4-chlorobenzoate.

    Substitution: 4-Formylphenyl 4-aminobenzoate or 4-Formylphenyl 4-mercaptobenzoate.

Scientific Research Applications

4-Formylphenyl 4-chlorobenzoate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

    4-Formylphenylboronic Acid: Shares the formyl group but differs in the presence of a boronic acid group instead of the ester linkage.

    4-Chlorobenzaldehyde: Contains the formyl group and chlorine atom but lacks the ester linkage.

    4-Formylphenyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of chlorine.

Uniqueness: 4-Formylphenyl 4-chlorobenzoate is unique due to its combination of a formyl group, ester linkage, and chlorine atom, which confer distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

(4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSDBATZVOQQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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